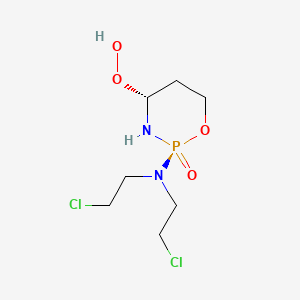
20,22-Dihydroxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20,22-Dihydroxycholesterol involves the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. This intermediate is then further hydroxylated at the C20 position to yield this compound . The reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) and requires the presence of adrenodoxin and NADPH as cofactors .
Industrial Production Methods: Industrial production of this compound typically follows the same enzymatic pathway as described above. The process involves the use of reconstituted P450scc systems in controlled bioreactors to ensure optimal reaction conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 20,22-Dihydroxycholesterol primarily undergoes oxidation reactions. The key reaction is the cleavage of the C20-C22 bond, which is catalyzed by P450scc to form pregnenolone .
Common Reagents and Conditions:
Reagents: Cholesterol, adrenodoxin, NADPH
Conditions: Enzymatic hydroxylation at physiological pH (7.2 to 8.1), presence of P450scc enzyme.
Major Products:
Pregnenolone: Formed by the cleavage of the C20-C22 bond in this compound.
Applications De Recherche Scientifique
20,22-Dihydroxycholesterol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 20,22-Dihydroxycholesterol involves its conversion to pregnenolone by the enzyme P450scc. This process includes three sequential hydroxylations: first at the C22 position to form 22R-hydroxycholesterol, then at the C20 position to form this compound, and finally the cleavage of the C20-C22 bond to yield pregnenolone . The molecular targets involved in this pathway include cholesterol and the enzymes P450scc and adrenodoxin .
Comparaison Avec Des Composés Similaires
22R-Hydroxycholesterol: An intermediate in the biosynthesis of 20,22-Dihydroxycholesterol.
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of pregnenolone, a key precursor to steroid hormones. Unlike other oxysterols, it undergoes a distinct enzymatic pathway involving multiple hydroxylations and bond cleavage .
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(2R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |
Clé InChI |
ISBSSBGEYIBVTO-SDRJTJMFSA-N |
SMILES isomérique |
CC(C)CCC([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES canonique |
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Synonymes |
(20R,22R)-20,22-dihydroxycholesterol (20R,22R)-cholest-5-ene-3beta,20,22-triol 20 alpha,22R-dihydroxycholesterol 20,22-dihydroxycholesterol 20,22-dihydroxycholesterol, (3beta)-isomer 20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer 20,22-dihydroxycholesterol, (3beta,22S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)


![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)


![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)




![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
